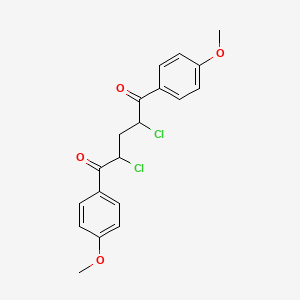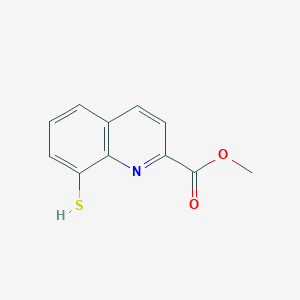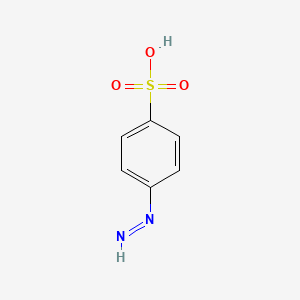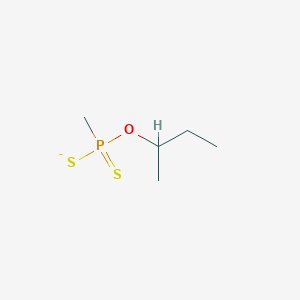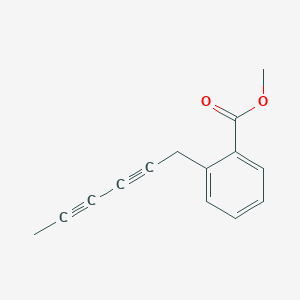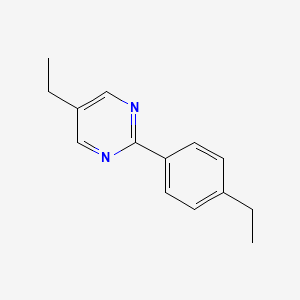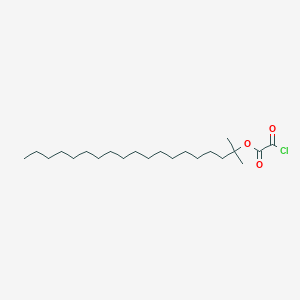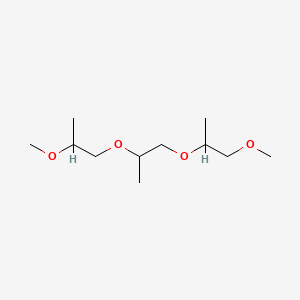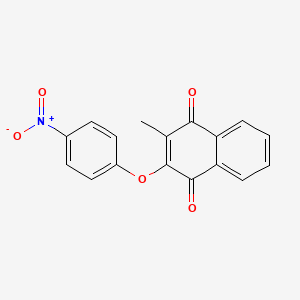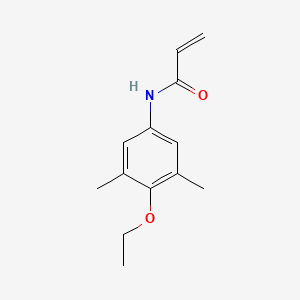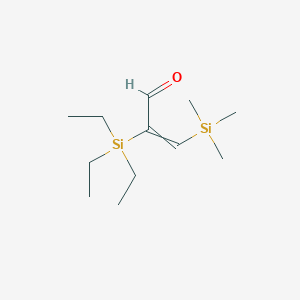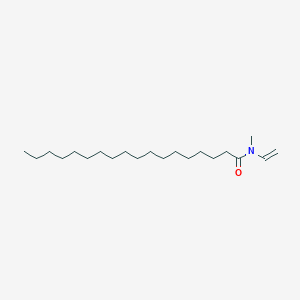
N-Ethenyl-N-methyloctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethenyl-N-methyloctadecanamide: is an organic compound with the molecular formula C21H41NO It is a long-chain amide with a vinyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethenyl-N-methyloctadecanamide typically involves the reaction of octadecanoic acid with N-methylvinylamine. The reaction is carried out under anhydrous conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethenyl-N-methyloctadecanamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Applications De Recherche Scientifique
N-Ethenyl-N-methyloctadecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of long-chain amides with biological membranes.
Industry: Used in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N-Ethenyl-N-methyloctadecanamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar amide group can form hydrogen bonds with other molecules. This dual functionality makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
- N-Ethenyl-N-methylhexadecanamide
- N-Ethenyl-N-methyldodecanamide
- N-Ethenyl-N-methylhexanoamide
Comparison: N-Ethenyl-N-methyloctadecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions with lipid bilayers. This makes it more effective in applications requiring strong membrane integration, such as drug delivery systems. In contrast, shorter-chain analogs may have lower membrane affinity and different solubility properties.
Propriétés
Numéro CAS |
91601-20-6 |
|---|---|
Formule moléculaire |
C21H41NO |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N-ethenyl-N-methyloctadecanamide |
InChI |
InChI=1S/C21H41NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(3)5-2/h5H,2,4,6-20H2,1,3H3 |
Clé InChI |
ULPHERMLPPWENY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

